2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a thiazole ring . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and thiazole rings, along with the acetamide group, would contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The imidazole and thiazole rings, in particular, are known to participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Activity
Benzimidazole-thiazole derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives exhibited promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014). This highlights the potential of such compounds in the development of new anticancer agents.
Antimicrobial and Antioxidant Agents
Derivatives bearing benzimidazole and thiazole moieties have been designed and synthesized as potent antimicrobial and antioxidant agents. Some compounds showed significant activity against bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).
Antibacterial Activity
The synthesis of benzimidazole-based derivatives has been associated with antibacterial activity. These compounds have been tested against various bacterial strains, indicating their potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antimicrobial Studies
Novel fused heterocyclic compounds derived from benzimidazole have been prepared and studied for their antimicrobial properties. This research underscores the importance of such compounds in addressing microbial resistance (Khairwar, Mishra, & Singh, 2021).
Acidity Constants and Drug Precursor Potential
The acidity constants of benzimidazole-thiazole acetamide derivatives have been determined, highlighting their potential as drug precursors. Such studies are crucial for understanding the pharmacokinetic properties of potential therapeutic agents (Duran & Canbaz, 2013).
Discovery of Clinical Candidates
Some benzimidazole-thiazole derivatives have been identified as clinical candidates for the treatment of diseases involving overexpression of specific enzymes, demonstrating the therapeutic potential of these compounds (Shibuya et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-7-3-4-8-16(14)21-24-15(2)19(27-21)11-22-20(26)12-25-13-23-17-9-5-6-10-18(17)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBTVZGLFURPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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